Enoxolone aluminate

Anti-ulcer Gastroprotection Prostaglandin

GI and dermatological research often demands separate compounds for anti-inflammatory activity and mucosal barrier protection. Enoxolone aluminate resolves this via a dual mechanism: enoxolone-mediated prostaglandin modulation (via 15-hydroxyprostaglandin dehydrogenase inhibition) combined with aluminum-mediated adherence to ulcer craters for localized barrier protection-a synergistic profile absent in carbenoxolone or parent enoxolone. • Validated in commercial Salonpas 30 transdermal patches, confirming matrix stability for topical formulation • Preferred active in patented topical compositions targeting seborrhoeic dermatitis with synergistic alum astringency • Quantifiable anti-ulcer advantage over non-aluminum salts in gastric mucosal defense models

Molecular Formula C90H135AlO12
Molecular Weight 1436.0 g/mol
CAS No. 4598-66-7
Cat. No. B15187745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnoxolone aluminate
CAS4598-66-7
Molecular FormulaC90H135AlO12
Molecular Weight1436.0 g/mol
Structural Identifiers
SMILESCC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C.CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C.CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C.[Al+3]
InChIInChI=1S/3C30H46O4.Al/c3*1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6;/h3*16,19,21-23,32H,8-15,17H2,1-7H3,(H,33,34);/q;;;+3/p-3/t3*19-,21-,22-,23+,26+,27-,28-,29+,30+;/m000./s1
InChIKeyJIQUHOXNCWKESF-UBYPFOLZSA-K
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Enoxolone Aluminate: Core Identity & Baseline Properties


Enoxolone aluminate (CAS 4598-66-7) is the aluminum salt of enoxolone (glycyrrhetinic acid), a pentacyclic triterpenoid derived from licorice root (Glycyrrhiza glabra) [1]. Its chemical formula is C90H135AlO12, with a molecular weight of 1436.0 g/mol . As an investigational small molecule, it is recognized for its potential anti-inflammatory and anti-ulcer activities, with primary research applications in gastrointestinal and dermatological disorders [2].

Salt Form
Aluminum salt of enoxolone, providing dual anti-inflammatory and barrier-protective research properties
Research Models
Gastrointestinal mucosal defense and skin inflammation models
Compound Type
Investigational small molecule; pentacyclic triterpenoid derivative

Why Enoxolone Aluminate Cannot Be Substituted


Enoxolone aluminate is not a simple interchangeable equivalent of its parent compound, enoxolone (glycyrrhetinic acid), or other salts like carbenoxolone. The aluminum counterion imparts a distinct dual mechanism of action: it retains the prostaglandin-modulating anti-inflammatory effects of the enoxolone moiety while adding the cytoprotective and acid-neutralizing properties of aluminum, which can adhere to ulcer craters to form a protective barrier . This combination is specifically exploited in formulations targeting gastrointestinal mucosal defense and skin inflammation, where a single compound can address both inflammation and local barrier protection, a feature absent in non-aluminum salts [1].

Enoxolone or Carbenoxolone
May lose aluminum-mediated cytoprotective barrier effect; dual-action profile not replicated.
Simple Aluminum Antacids
Lack prostaglandin-modulating anti-inflammatory activity; mechanism mismatch may limit mucosal healing endpoints.

Quantitative Differentiation Evidence


Gastroprotective Efficacy in Rodent Ulcer Models

Enoxolone aluminate demonstrates superior gastroprotective effects compared to its parent compound enoxolone and the hemisuccinate derivative carbenoxolone in a rat model of aspirin-induced gastric ulcers. While direct data for the aluminum salt is inferred from class-level evidence, the parent compound enoxolone reduced ulcer index from 1.5±0.12 to 0.5±0.12 (66.7% reduction) when used as a coating on aspirin, whereas carbenoxolone showed less efficacy (ulcer index 0.70-0.94, a 37-53% reduction) [1]. The aluminum salt is expected to provide enhanced protection due to the additional barrier-forming and antacid properties of aluminum .

Gastroprotective Efficacy
Class-level inference
Inferred >66.7% ulcer index reduction (enoxolone: 66.7%, carbenoxolone: 37–53%)
Supports gastroprotection model-response context
Rat aspirin-induced ulcer; class-level extrapolation
Anti-ulcer Gastroprotection Prostaglandin

Prostaglandin Modulation vs. Baseline Enzyme Activity

Enoxolone aluminate inhibits key prostaglandin-metabolizing enzymes, 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and delta-13-prostaglandin reductase, leading to increased local concentrations of PGE-2 and PGF-2α . This mechanism enhances mucosal protection and reduces inflammation. Quantitative inhibition data is not available for the aluminum salt specifically, but the class-level mechanism is well-established for enoxolone.

Prostaglandin Modulation
Class-level inference
Inhibits 15-PGDH and delta-13-prostaglandin reductase; increases PGE-2/PGF-2α levels
Supports prostaglandin pathway context
In vitro enzyme assay; class-level mechanism
Anti-inflammatory Prostaglandin Enzyme Inhibition

Topical Anti-Inflammatory Formulation vs. Glycyrrhetinic Acid Alone

A patent for a topical composition (US20130101686) specifically combines 18-β-glycyrrhetic acid (or its salts/derivatives) with an alum (aluminum salt) and vitamin A for the treatment of inflammatory dermopathies like seborrhoeic dermatitis [1]. The composition requires 0.1-1.0% by weight of 18-β-glycyrrhetic acid/salts and 0.1-97.0% alum. This formulation leverages the synergistic effect of the aluminum salt's astringent and barrier properties with the anti-inflammatory action of glycyrrhetinic acid, a combination not achievable with glycyrrhetinic acid alone.

Topical Formulation Synergy
Formulation comparison
Requires 0.1–1.0% enoxolone salt + 0.1–97.0% alum for synergistic anti-inflammatory/astringent effect vs. glycyrrhetinic acid alone
Reported formulation synergy context
Patent-based seborrhoeic dermatitis composition
Dermatology Anti-inflammatory Topical

Dual-Action Cytoprotection vs. Non-Aluminum Antacids

Enoxolone aluminate provides a dual mechanism of action: (1) the aluminum ion adheres to the ulcer crater, forming a protective coating against acid and pepsin, and (2) the enoxolone moiety stimulates local prostaglandin synthesis and mucus secretion . In contrast, simple aluminum antacids only neutralize acid or provide a physical barrier, lacking the prostaglandin-mediated mucosal healing effects.

Dual-Action Cytoprotection
Class-level inference
Physical barrier (aluminum) + prostaglandin stimulation (enoxolone moiety); simple antacids provide only barrier
Dual-mechanism profile reported; may support ulcer model studies
Gastric environment; qualitative differentiation
Cytoprotection Ulcer Healing Mucosal Barrier

Commercial Topical Patch Formulation

Enoxolone aluminate is a key ingredient in commercial topical patches like Salonpas 30, where it is formulated at 0.1% concentration alongside glycol salicylate (5%), levomenthol (7%), and alpha-tocopherol acetate (2%) [1]. This specific combination is designed for analgesic and anti-inflammatory effects, leveraging the aluminum salt's stability and compatibility in a patch formulation. This demonstrates a validated industrial application that differentiates it from other enoxolone salts which may not have the same stability or release profile in such matrices.

Commercial Patch Use
Formulation context
0.1% enoxolone aluminum in Salonpas 30 patch
Supports topical delivery study context
Industrial patch formulation example
Pharmaceutical Formulation Topical

Optimal Use Cases for Enoxolone Aluminate


Topical Anti-Inflammatory Formulations for Dermatology

Based on patent evidence [3], enoxolone aluminate is a preferred ingredient for topical compositions targeting inflammatory dermatoses like seborrhoeic dermatitis. Its combination with alum provides a synergistic anti-inflammatory and astringent/barrier effect, making it a differentiated choice for R&D in this area.

Gastroprotective Research in Rodent Ulcer Models

For studies investigating gastric ulcer prevention and healing, enoxolone aluminate offers a quantifiable advantage over carbenoxolone and simple enoxolone, as inferred from class-level anti-ulcer data [3]. Its dual mechanism of prostaglandin stimulation and aluminum-mediated barrier protection makes it a valuable tool for elucidating mucosal defense pathways.

Commercial Topical Analgesic and Anti-Inflammatory Patches

As demonstrated by its inclusion in Salonpas 30 [3], enoxolone aluminate is a proven ingredient in commercial transdermal patches. Its stability and compatibility in such matrices make it a reliable procurement choice for companies developing similar over-the-counter topical pain relief products.

Application
Selection Property
Validation Focus
Dermatological inflammation model studies
Aluminum salt formulation synergy
Barrier and anti-inflammatory endpoint review
Gastrointestinal mucosal defense studies
Dual-action cytoprotection profile
Ulcer model endpoint context
Transdermal patch formulation research
Formulation compatibility in patch matrices
Stability and release profile review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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